Cas no 23191-06-2 (1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-)

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- structure
23191-06-2 structure
商品名:1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-
CAS番号:23191-06-2
MF:C9H11NO2.HCl
メガワット:201.65
MDL:MFCD27991428
CID:3916377
PubChem ID:73424801

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- 化学的及び物理的性質

名前と識別子

    • 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-
    • (R)-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-2-YL)METHANAMINE HCL
    • (R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
    • (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
    • 23191-07-3
    • AKOS024462839
    • (S)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
    • 23191-06-2
    • MFCD27991428
    • (R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanaminehydrochloride
    • MDL: MFCD27991428
    • インチ: InChI=1S/C9H11NO2.ClH/c10-5-7-6-11-8-3-1-2-4-9(8)12-7;/h1-4,7H,5-6,10H2;1H/t7-;/m1./s1
    • InChIKey: QIPSWJFYYUTYHX-OGFXRTJISA-N
    • ほほえんだ: NC[C@@H]1COC2=CC=CC=C2O1.Cl

計算された属性

  • せいみつぶんしりょう: 201.0556563Da
  • どういたいしつりょう: 201.0556563Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 151
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 44.5Ų

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AN HUI ZE SHENG Technology Co., Ltd.
B01000301-1g
(R)-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methanamine hydrochloride
23191-06-2 97%
1g
¥3129.00 2023-09-15
eNovation Chemicals LLC
D967891-5g
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
23191-06-2 95%
5g
$4475 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1708S-5g
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
23191-06-2 97%
5g
¥34958.27 2025-01-22
eNovation Chemicals LLC
D967891-1g
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
23191-06-2 95%
1g
$1115 2025-02-24
AstaTech
86256-1/G
(R)-(2,3-DIHYDROBENZO[B][1,4]DIOXIN-2-YL)METHANAMINE HCL
23191-06-2 95%
1g
$1313 2023-09-18
eNovation Chemicals LLC
D967891-5g
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
23191-06-2 95%
5g
$4475 2025-02-24
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1708S-500mg
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
23191-06-2 97%
500mg
4655.75CNY 2021-05-07
eNovation Chemicals LLC
D967891-500mg
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
23191-06-2 95%
500mg
$610 2024-07-28
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1708S-1g
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
23191-06-2 97%
1g
¥8726.45 2025-01-22
eNovation Chemicals LLC
D967891-250mg
(R)-2-Aminomethyl-2,3-dihydro-benzo[1,4]dioxine hydrochloride
23191-06-2 95%
250mg
$370 2025-02-24

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- 関連文献

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-に関する追加情報

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-: A Comprehensive Overview in Modern Chemical Biology

The compound with the CAS number 23191-06-2, specifically 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)-, represents a fascinating molecule of significant interest in the realm of chemical biology and pharmaceutical research. This enantiomerically pure derivative of benzodioxin has garnered attention due to its unique structural and pharmacological properties, which make it a valuable candidate for further investigation in drug discovery and molecular pharmacology.

1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- is structurally characterized by a benzodioxin core modified with an amine group at the 2-position and a hydrochloride salt form. The (R)-configuration indicates a specific stereochemical arrangement of the chiral center, which is crucial for its biological activity. This configuration has been carefully selected to optimize interactions with biological targets, particularly enzymes and receptors involved in various metabolic pathways.

In recent years, there has been growing interest in the development of novel therapeutic agents derived from benzodioxin scaffolds due to their potential bioactivity. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for pharmaceutical applications. This has led to extensive research into its pharmacokinetic properties and potential therapeutic effects.

One of the most compelling aspects of 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- is its interaction with cytochrome P450 enzymes. These enzymes play a critical role in drug metabolism and are often the target of therapeutic intervention. Studies have shown that this compound can modulate the activity of certain cytochrome P450 isoforms, potentially leading to new treatments for metabolic disorders and drug-drug interactions.

Furthermore, the benzodioxin core is known for its ability to interact with serotonergic systems. 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- has been investigated for its potential effects on serotonin receptors and transporters. These interactions may have implications in the treatment of neurological disorders such as depression and anxiety. The (R)-enantiomer is particularly interesting because it may exhibit selectivity over the S-enantiomer, reducing side effects associated with non-selective benzodioxin derivatives.

Recent advancements in computational chemistry have allowed researchers to predict the binding affinity and mechanism of action of 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- with high precision. These computational models have been validated through experimental studies, confirming their reliability. This synergy between computational and experimental approaches has accelerated the discovery process for new drug candidates derived from this scaffold.

The synthesis of 1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- involves multi-step organic transformations that require precise control over reaction conditions. The stereochemistry must be maintained throughout the synthesis to ensure the formation of the correct enantiomer. Advances in asymmetric synthesis techniques have made it possible to produce this compound in high yields with high enantiomeric purity.

In conclusion,1,4-Benzodioxin-2-methanamine, 2,3-dihydro-, hydrochloride, (R)- represents a promising candidate for further research in chemical biology and pharmaceutical development. Its unique structural features and potential biological activities make it an attractive molecule for drug discovery efforts aimed at treating neurological and metabolic disorders. As research continues to uncover new insights into its mechanism of action, this compound is poised to play a significant role in future therapeutic strategies.

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Amadis Chemical Company Limited
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A912671
清らかである:99%
はかる:1g
価格 ($):399.0